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Compound of Interest

Compound Name:
1-(But-3-yn-1-yl)cycloheptane-1-

carbaldehyde

Cat. No.: B13252603

Get Quote

Executive Summary
Cycloheptanecarbaldehyde (CAS: 4277-29-6), also known as formylcycloheptane, is a

saturated alicyclic aldehyde characterized by a seven-membered carbocyclic ring bearing a

formyl group.[1] Unlike its six-membered analog (cyclohexanecarbaldehyde), the cycloheptane

ring exhibits unique conformational fluxionality (pseudorotation), which influences the steric

environment around the carbonyl center. This compound serves as a critical C8 building block

in the synthesis of pharmaceuticals, particularly for introducing lipophilic cycloheptyl motifs into

bioactive scaffolds (e.g., enzyme inhibitors, GPCR ligands).

Structural Dynamics and Conformational Analysis
The seven-membered ring of cycloheptanecarbaldehyde does not exist in a rigid chair

conformation like cyclohexane. Instead, it undergoes rapid pseudorotation between twist-chair

(TC) and twist-boat (TB) conformers.

Steric Implications: The formyl group (-CHO) prefers the equatorial position to minimize

transannular interactions (Prelog strain) common in medium-sized rings.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13252603#bc-rfq
https://wap.guidechem.com/dictionary/en/1460-16-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13252603?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity Impact: The flexibility of the ring allows the carbonyl carbon to adopt

conformations that are sterically accessible to nucleophiles, often resulting in higher reaction

rates compared to sterically locked cyclohexyl analogs.

Physical and Chemical Characterization[2][3][4][5]
[6][7]
Table 1: Physicochemical Properties

Property Value / Description Source

IUPAC Name Cycloheptanecarbaldehyde PubChem

CAS Number 4277-29-6 ChemicalBook

Molecular Formula

C

H

O

Molecular Weight 126.20 g/mol

Appearance Colorless to pale yellow liquid Sigma-Aldrich

Boiling Point 187 °C (at 757 mmHg) ChemicalBook

Density 0.97 g/mL (at 25 °C) ChemicalBook

Refractive Index (Predicted) Based on homologues

Solubility

Insoluble in water; Soluble in

DCM, THF, Et

O, EtOH

Flash Point
Flammable Liquid (Approx.

50–60 °C)*
Est. from homologues

*Note: While specific flash point data varies by vendor (some SDS cite values as low as 6°C,

likely for solutions), the boiling point of 187°C suggests a flash point in the 50–60°C range.

Treat as a Flammable Liquid (Category 3).
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Spectroscopic Signature
H NMR (CDCl

, 400 MHz):

9.6–9.8 ppm (1H, d,

Hz, -CHO).

2.3–2.4 ppm (1H, m,

-CH).

1.4–1.9 ppm (12H, m, Ring -CH

- envelope).

C NMR (CDCl

, 100 MHz):

~205 ppm (C=O).

~51 ppm (

-C).

~26–30 ppm (Ring carbons).

IR Spectroscopy:

Strong absorption at 1720–1730 cm

(C=O stretch).

Fermi resonance bands at 2700–2800 cm

(C-H aldehyde stretch).

Synthetic Routes and Production
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The synthesis of cycloheptanecarbaldehyde is typically achieved through homologation of

cycloheptanone or oxidation of cycloheptylmethanol. The homologation route is preferred for

building carbon frameworks from readily available ketones.

Protocol A: Wittig Homologation (One-Carbon
Extension)
This method converts cycloheptanone to the aldehyde via an enol ether intermediate.

Step-by-Step Methodology:

Reagent Preparation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equiv) in

anhydrous THF under nitrogen.

Ylide Formation: Cool to 0°C and add Potassium tert-butoxide (KOtBu, 1.2 equiv) dropwise.

Stir for 30 min to generate the red-orange ylide.

Addition: Add cycloheptanone (1.0 equiv) dropwise. Warm to room temperature and stir for

2–4 hours.

Workup: Quench with saturated NH

Cl. Extract with diethyl ether. The product is the enol ether (1-
(methoxymethylene)cycloheptane).

Hydrolysis: Dissolve the crude enol ether in THF/H

O. Add catalytic HCl or formic acid. Stir at reflux for 1 hour to release the aldehyde.

Purification: Neutralize, extract with DCM, and purify via vacuum distillation or flash

chromatography (Hexanes/EtOAc).

Protocol B: Oxidation of Cycloheptylmethanol
Precursor: Reduce cycloheptanecarboxylic acid (or ester) with LiAlH

to yield cycloheptylmethanol.
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Oxidation: Treat the alcohol with Dess-Martin Periodinane (DMP) or PCC in DCM at 0°C to

avoid over-oxidation to the acid.

Alternative Route
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Figure 1: Synthetic pathways for Cycloheptanecarbaldehyde via Wittig homologation (primary)

and alcohol oxidation (secondary).

Chemical Reactivity Profile
The reactivity of cycloheptanecarbaldehyde is dominated by the electrophilic carbonyl group

and the acidic

-proton.

Nucleophilic Addition
Grignard/Organolithium: Reacts rapidly with R-MgX or R-Li to form secondary alcohols. The

7-membered ring provides moderate steric bulk, often leading to high diastereoselectivity if

chiral auxiliaries are used.

Reductive Amination: Condenses with primary/secondary amines to form imines/enamines,

which are reduced (e.g., NaBH(OAc)
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) to amines. This is a key reaction in medicinal chemistry for appending the cycloheptyl group
to nitrogen heterocycles.

Alpha-Functionalization
Enolization: The

-proton is removable with bases (LDA, NaH), generating an enolate. However, the flexibility
of the ring can make regio- and stereocontrol of subsequent alkylations challenging
compared to cyclohexane systems.

Oxidation/Reduction
Oxidation: Readily oxidized to cycloheptanecarboxylic acid by air (autoxidation) or oxidants

(KMnO

, NaClO

).

Reduction: Reduced to cycloheptylmethanol by NaBH

.
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Figure 2: Reactivity network demonstrating the versatility of cycloheptanecarbaldehyde as a

divergent intermediate.[2][3][4]

Safety and Handling
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Flammability: Classified as a Flammable Liquid. Keep away from heat, sparks, and open

flames.[5] Ground container and receiving equipment.

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone

to air oxidation; prolonged storage without a seal can lead to acid formation (white solid

precipitate).

Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Use

chemical resistant gloves (Nitrile) and safety goggles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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